2-Amino-3-phenylbutan-1-ol hydrochloride
Description
2-Amino-3-phenylbutan-1-ol hydrochloride is a chiral amino alcohol derivative characterized by a hydroxyl group at position 1, an amino group at position 2, and a phenyl substituent at position 3 of the butanol backbone. The hydrochloride salt enhances its stability and solubility in polar solvents. Comparable compounds in the evidence highlight the significance of functional group variations on physicochemical and biological properties [[4]–[6]].
Properties
IUPAC Name |
2-amino-3-phenylbutan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-8(10(11)7-12)9-5-3-2-4-6-9;/h2-6,8,10,12H,7,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBDKBSKNIASSPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(CO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reduction of D-Homophenylalanine Ethyl Ester Hydrochloride
Method Overview:
The most commonly reported laboratory synthesis involves the reduction of D-homophenylalanine ethyl ester hydrochloride using lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF). This method is favored for its high selectivity and yield.
- The reaction is conducted under an inert argon atmosphere to prevent moisture and oxygen interference.
- Temperature control is critical, typically maintained at 0°C to room temperature to avoid side reactions.
- LiAlH4 is added slowly to the solution of the ester hydrochloride in THF.
- After completion, the reaction mixture is quenched carefully with water or a suitable proton source, followed by acidification to isolate the hydrochloride salt of the amino alcohol.
- High purity and yield of 2-Amino-3-phenylbutan-1-ol hydrochloride.
- Straightforward workup and isolation procedures.
- Scale-up involves continuous flow reactors to improve reproducibility and cost efficiency.
- Automated systems control reagent addition and temperature, optimizing yield and safety.
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Reducing agent | Lithium aluminum hydride (LiAlH4) | Anhydrous, slow addition |
| Solvent | Tetrahydrofuran (THF) | Anhydrous, inert atmosphere |
| Temperature | 0°C to room temperature | Controlled to avoid side reactions |
| Atmosphere | Argon | Prevents moisture and oxidation |
| Yield | High (typically >80%) | Depends on purity of starting material |
Multi-Step Synthesis via Cyanide Addition and Reduction (Related Analog Method)
While direct preparation methods for this compound are limited, closely related synthetic routes for structurally similar amino alcohols provide insight into alternative approaches.
Example from 2-(N,N-dimethylamino)-2-phenylbutanol synthesis:
- Initial step involves the addition reaction of sodium cyanide, dimethylamine, and propiophenone in an organic solvent to form 2-(N,N-dimethylamino)-2-phenylbutyronitrile.
- Hydrolysis under controlled pH yields the corresponding acid.
- Esterification with ethanol and sulfuric acid forms the ester intermediate.
- Final reduction with borane or sodium borohydride derivatives in the presence of water completes the synthesis to the amino alcohol.
This method uses milder reagents and offers high yields with fewer by-products, although it involves more steps and purification stages.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Cyanide addition | Sodium cyanide, dimethylamine, propiophenone, water, organic solvent | Formation of nitrile intermediate |
| Hydrolysis | pH ≥ 12, aqueous reflux | Conversion to acid |
| Esterification | Ethanol, sulfuric acid, reflux | Formation of ester |
| Reduction | Borane or sodium borohydride, water, room temp | Amino alcohol product |
| Yield | Approx. 80-85% | High purity by HPLC |
Summary Table of Preparation Methods
| Preparation Method | Starting Material | Key Reagents | Reaction Type | Yield Range | Notes |
|---|---|---|---|---|---|
| LiAlH4 Reduction of D-Homophenylalanine Ester | D-Homophenylalanine ethyl ester hydrochloride | LiAlH4, THF, Argon atmosphere | Reduction | >80% | High selectivity, industrially scalable |
| Multi-step Cyanide Addition & Reduction | Propiophenone, sodium cyanide, dimethylamine | Borane or NaBH4, acid/base catalysis | Addition, Hydrolysis, Esterification, Reduction | 80-85% | Mild conditions, multi-step |
| Strecker Synthesis Analogues (Related compounds) | Phenylacetaldehyde, sodium cyanide, ammonia | Acidification, reduction | Addition, Reduction | 80-85% (analogues) | Adaptable for related structures |
Research Findings and Notes
- The LiAlH4 reduction route is the most direct and commonly employed for laboratory and industrial synthesis of this compound, favored for its efficiency and product purity.
- Alternative methods involving cyanide addition and multi-step transformations offer milder conditions and can reduce by-products but require more complex purification.
- Continuous flow and automated systems are increasingly used in industrial settings to improve yield consistency and safety during scale-up.
- Reaction conditions such as temperature, atmosphere, and reagent addition rate critically impact yield and stereochemical purity.
- The hydrochloride salt form is typically obtained by acidification post-reduction to improve compound stability and crystallinity.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-phenylbutan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or catalytic hydrogenation.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products:
Oxidation: Formation of phenylbutanone derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Scientific Research Applications
Key Reactions
The compound can undergo various chemical reactions, including:
- Oxidation : The hydroxyl group can be oxidized to form ketones or aldehydes.
- Reduction : The amino group can be reduced to form secondary or tertiary amines.
- Substitution : The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Pharmaceutical Development
2-Amino-3-phenylbutan-1-ol hydrochloride has shown potential as a candidate for neuropharmacological applications. Its interaction with neurotransmitter systems may influence mood and cognitive functions, making it relevant for the treatment of conditions such as depression and anxiety.
Antimicrobial Activity
Research indicates that derivatives of this compound enhance the activity of antibiotics against resistant strains of bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA). This suggests a synergistic effect that could be harnessed in developing new antimicrobial therapies .
Neuroprotective Effects
Studies have explored the neuroprotective properties of this compound, indicating its potential in treating neurodegenerative diseases. It may help modulate neuronal survival and function by interacting with oxidative stress pathways .
Metabolic Pathway Modulation
Investigations into the metabolic stability of visual cycle modulators suggest that structural modifications of similar compounds can significantly affect their inhibitory potency on key metabolic pathways, highlighting the importance of this compound in biochemical research .
Case Study 1: Antimicrobial Enhancement
A study demonstrated that combining this compound with methicillin significantly increased the antibiotic's effectiveness against MRSA. This finding underscores the compound's potential role in enhancing existing antibiotic therapies.
Case Study 2: Neuroprotection
Another study evaluated the impact of similar compounds on neuronal cultures exposed to oxidative stress. Results indicated that these compounds could reduce cell death and promote survival, suggesting their utility in neuroprotective strategies .
Mechanism of Action
The mechanism of action of 2-Amino-3-phenylbutan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. Detailed studies on its binding affinity and interaction with biological macromolecules are essential to understand its effects .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Amino Derivatives
*Inferred from structural analogs; †Calculated based on analogous compounds (e.g., C₁₀H₁₄ClNO).
Key Comparative Insights:
Functional Group Influence: Alcohol vs. In contrast, the carboxylic acid in 2-amino-3-phenylbutanoic acid hydrochloride may facilitate salt-bridge interactions in peptide synthesis . Chloro Substituents: The chloro group in (S)-3-amino-1-chloro-4-phenylbutan-2-one hydrochloride introduces electrophilic reactivity, making it suitable for covalent binding studies (e.g., protease inhibitors) .
Molecular Weight and Solubility: Lower molecular weight compounds (e.g., 199.68 Da for 3-amino-1-phenylbutan-2-one hydrochloride) may exhibit better membrane permeability, advantageous in drug discovery . Indole-containing derivatives (e.g., 262.76 Da compound) demonstrate increased structural complexity, often leveraged in targeted molecular designs .
Pharmacological Relevance: Ketone derivatives (e.g., 3-amino-1-phenylbutan-2-one hydrochloride) are frequently employed as enzyme inhibitors or modulators due to their electrophilic carbonyl groups . Amino alcohols like this compound are critical in asymmetric catalysis and chiral drug synthesis, though specific applications require further validation .
Biological Activity
2-Amino-3-phenylbutan-1-ol hydrochloride, also known as a chiral amino alcohol, is a compound that has garnered attention in various fields such as medicinal chemistry and organic synthesis. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
The molecular formula of this compound is CHClNO. It is characterized by the presence of an amino group (-NH), a hydroxyl group (-OH), and a phenyl group (-CH). Its structural attributes allow it to participate in various chemical reactions, making it a versatile compound in synthetic chemistry.
The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules:
- Enzyme Modulation : The compound can form hydrogen bonds with enzymes or receptors due to its amino and hydroxyl groups, potentially modulating their activity.
- Receptor Interaction : It may act as an agonist or antagonist at specific receptors, influencing various biochemical pathways.
Biological Activity and Therapeutic Potential
Recent studies have explored the pharmacological properties of this compound, highlighting its potential in several therapeutic areas:
- Antimicrobial Activity : Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of this compound have been shown to enhance the activity of antibiotics against resistant strains of bacteria like Methicillin-resistant Staphylococcus aureus (MRSA) .
- Neuroprotective Effects : Some studies suggest that this compound may have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases. The interaction with neurotransmitter systems could play a role in modulating neuronal survival and function .
- Role in Metabolic Pathways : Investigations into the metabolic stability of visual cycle modulators have indicated that structural modifications of similar compounds can significantly affect their inhibitory potency on key metabolic pathways .
Case Studies
Case Study 1: Antimicrobial Enhancement
A study investigated the effects of this compound on the efficacy of methicillin against MRSA. The results demonstrated that when combined with this amino alcohol, the antibiotic's effectiveness was significantly increased, suggesting a synergistic effect that warrants further exploration .
Case Study 2: Neuroprotection
In another study focused on neuroprotection, researchers evaluated the impact of similar compounds on neuronal cultures exposed to oxidative stress. The findings indicated that these compounds could reduce cell death and promote cell survival through modulation of oxidative stress pathways .
Research Findings
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-amino-3-phenylbutan-1-ol hydrochloride, and how can yield be improved?
- Methodology : Multi-step synthesis involving reduction, amination, and acidification (e.g., HCl·EA) is recommended. For example, analogous compounds like dapoxetine hydrochloride are synthesized via a 5-step chain reaction, including acidification with HCl, achieving high yields (~17–20%) . Optimize reaction conditions (temperature, solvent polarity) and use intermediates with stable stereochemistry to minimize side reactions.
Q. Which purification techniques are most effective for isolating this compound from reaction mixtures?
- Methodology : Use recrystallization with polar solvents (e.g., ethanol/water mixtures) or column chromatography with silica gel and a gradient elution system (e.g., dichloromethane/methanol). For hygroscopic hydrochloride salts, rapid drying under vacuum at controlled temperatures (25–40°C) is critical to prevent decomposition .
Q. How should researchers characterize the purity and structure of this compound?
- Methodology : Employ NMR (¹H/¹³C) to confirm stereochemistry and functional groups, referencing analogous compounds (e.g., 1-phenyl-2-butanamine hydrochloride, which achieved 98.8% purity via NMR analysis) . Complement with HPLC (C18 column, UV detection at 254 nm) and elemental analysis to verify stoichiometry.
Advanced Research Questions
Q. How can enantiomeric resolution challenges be addressed for chiral analogs of this compound?
- Methodology : Use chiral stationary phases (e.g., amylose-based columns) for HPLC separation. For stereoisomers like (2S,3R)-configured analogs, crystallize diastereomeric salts with chiral resolving agents (e.g., tartaric acid derivatives) . Validate enantiopurity via polarimetry and circular dichroism (CD).
Q. What are the key stability considerations for this compound under varying pH and temperature conditions?
- Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months) to identify degradation products. Store the compound in airtight, light-resistant containers at 2–8°C, as recommended for hygroscopic hydrochloride salts . Monitor pH-dependent hydrolysis using LC-MS to detect amine or alcohol byproducts.
Q. How can researchers design comparative pharmacological studies for this compound derivatives?
- Methodology : Synthesize structural analogs (e.g., halogenated or methyl-substituted derivatives) and evaluate receptor binding affinity via radioligand assays. For example, articaine hydrochloride’s local anesthetic activity was optimized through systematic substitution of its thiophene ring . Use in vitro models (e.g., neuronal cell lines) to assess potency and selectivity.
Data Contradiction and Validation
Q. How should conflicting spectral data (e.g., NMR shifts) for this compound be resolved?
- Methodology : Cross-validate with computational chemistry tools (e.g., DFT calculations for predicting NMR chemical shifts). Compare experimental data with structurally similar compounds, such as cis-3-amino-1-methylcyclobutan-1-ol hydrochloride, which shares analogous amine and hydroxyl functional groups .
Q. What strategies mitigate batch-to-batch variability in synthetic yield or purity?
- Methodology : Implement process analytical technology (PAT) for real-time monitoring of reaction parameters (e.g., pH, temperature). Standardize starting materials (e.g., 3-phenylbutan-1-ol precursors) and adhere to strict stoichiometric ratios, as demonstrated in metformin hydrochloride synthesis .
Safety and Handling
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- Methodology : Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact. In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical evaluation, as delayed toxicity is possible with amine hydrochlorides . Store separately from strong oxidizers to prevent exothermic reactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
